molecular formula C11H14O3 B1286096 2-(3-Isopropoxyphenyl)acetic acid CAS No. 146031-94-9

2-(3-Isopropoxyphenyl)acetic acid

Cat. No.: B1286096
CAS No.: 146031-94-9
M. Wt: 194.23 g/mol
InChI Key: ZRQHMGUMVCESKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Isopropoxyphenyl)acetic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an isopropoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Isopropoxyphenyl)acetic acid can be synthesized through several methods. One common approach involves the reaction of 3-isopropoxybenzyl chloride with sodium cyanide to form 3-isopropoxyphenylacetonitrile, which is then hydrolyzed to yield the desired acid. The reaction conditions typically involve refluxing the nitrile in the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted phenylacetic acids depending on the substituent introduced.

Scientific Research Applications

2-(3-Isopropoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropoxybenzeneacetic acid
  • α-(3-Isopropoxyphenyl)acetic acid
  • 3-(1-Methylethoxy)benzeneacetic acid

Uniqueness

2-(3-Isopropoxyphenyl)acetic acid is unique due to the presence of the isopropoxy group at the third position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenylacetic acid derivatives and can lead to different pharmacological and industrial applications.

Properties

IUPAC Name

2-(3-propan-2-yloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-10-5-3-4-9(6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQHMGUMVCESKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586275
Record name {3-[(Propan-2-yl)oxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146031-94-9
Record name {3-[(Propan-2-yl)oxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(propan-2-yloxy)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine 3-isopropoxy-phenyl-acetic acid isopropyl ester 10.2 g, 43.2 mmol) and sodium hydroxide (2.08 g, 51.8 mmol) in 1/1 ethanol/water (80 mL). Heat to reflux. After 18 hours, remove the ethanol by evaporation in vacuo and acidify to pH=1 using an aqueous solution with 1M hydrochloric acid solution. Extract the aqueous solution 3 times with ethyl acetate. Extract the combined organic layers with water and saturated sodium chloride solution. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to obtain 3-isopropoxy-phenyl-acetic acid.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound is prepared using known methods essentially as described in R. E. Counsel, et al., Journal of Medicinal Chemistry, 16:684-687 (1973) except that the benzyl chloride is replaced with 2-iodopropane. The 5-isopropoxyphenylacetonitrile thus prepared (15 grams) is dissolved in 160 ml of ethanol in the presence of 18 grams of potassium hydroxide. The resulting mixture is then refluxed for about two hours. The reaction mixture is then concentrated in vacuo and the residue is taken up in water and washed with diethyl ether. The aqueous phase is acidified with hydrochloric acid until the pH is 1, and extracted with diethyl ether. The extract is washed with water, dried over sodium sulfate, and filtered. The solvents are removed in vacuo and the residue is purified by chromatography on silica gel using methylene chloride/methanol (100/2 v/v) as the eluent to give the desired title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 g
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Dissolve isopropyl 2-(3-isopropoxyphenyl)acetate (4.2 g, 17.8 mmol) in tetrahydrofuran (35.6 mL). Add water (35.6 mL) and lithium hydroxide (6.05 g, 248.8 mmol). Heat the reaction mixture to 66° C. overnight. Concentrate under reduced pressure to remove the tetrahydrofuran. Dilute the reaction mixture with water and wash with diethyl ether. Acidify the water layer with 5N HCl to pH 1. Extract the water layer with diethyl ether. Wash the diethyl ether extract with water and brine, dry over sodium sulfate, filter and concentrate under reduced pressure to give the title compound (3.37 g, 17.35 mmol). MS (m/z): 195.0 (M+1), 212.0 (M+18).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
35.6 mL
Type
solvent
Reaction Step One
Name
Quantity
35.6 mL
Type
reactant
Reaction Step Two
Quantity
6.05 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.